1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648954
InChI: InChI=1S/C16H18N2.ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H
SMILES:
Molecular Formula: C16H19ClN2
Molecular Weight: 274.79 g/mol

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13648954

Molecular Formula: C16H19ClN2

Molecular Weight: 274.79 g/mol

* For research use only. Not for human or veterinary use.

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride -

Specification

Molecular Formula C16H19ClN2
Molecular Weight 274.79 g/mol
IUPAC Name 1-(2-phenylphenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C16H18N2.ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H
Standard InChI Key UDMDJZBVZHKPHH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₉ClN₂, with a molecular weight of 274.79 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm its structure: a piperazine ring linked to a biphenyl group via a single bond at the 2-position (Figure 1) . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological formulations.

Table 1: Key Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white solid
Melting Point205–209°C
SolubilitySoluble in DMSO, MeOH, H₂O
Storage Conditions2–8°C in airtight container
Purity (HPLC)≥98.97%

The biphenyl moiety increases lipophilicity (logP ≈ 3.2), facilitating membrane permeability, while the protonated piperazine nitrogen enables ionic interactions with biological targets .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Suzuki-Miyaura Coupling: Reacting 2-bromophenylpiperazine with phenylboronic acid under palladium catalysis yields the biphenyl-piperazine backbone .

  • Hydrochloride Formation: Treating the free base with hydrochloric acid in methanol produces the final hydrochloride salt .

Representative Procedure :

A mixture of tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate (5.0 g, 14.7 mmol) in dichloromethane (50 mL) was treated with trifluoroacetic acid (15 mL) at 0°C. After stirring for 4 h, the solution was concentrated, neutralized with NaHCO₃, and extracted with DCM. The organic layer was treated with HCl(g) in methanol to precipitate the hydrochloride salt (yield: 85%, purity >98%) .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 h to 30 minutes while improving yields (92% vs. 78% conventional) . Solvent-free mechanochemical methods using ball milling have also been reported, eliminating volatile organic solvents .

Pharmacological Applications

Serotonergic Therapeutics

The compound is a key precursor for dual 5-HT₁A/5-HT₇ receptor ligands. In a landmark study, its derivative 7b·HCl exhibited sub-nanomolar affinities:

  • 5-HT₁A: Kᵢ = 20 nM

  • 5-HT₇: Kᵢ = 19 nM

Mechanistic Insight: Molecular docking reveals the biphenyl group forms π-stacking interactions with Phe6.51/F6.52 in 5-HT₇ receptors, while the protonated piperazine nitrogen binds Asp3.32 via salt bridges .

Dopaminergic Agents for Parkinson’s Disease

Structural analogs like D-264 show potent D₃ receptor agonism (EC₅₀ = 0.10 nM) with 159-fold selectivity over D₂ receptors . In 6-hydroxydopamine-lesioned rats, these compounds restored motor function at 0.1 mg/kg doses, outperforming ropinirole .

Table 2: Receptor Binding Profiles of Derivatives

DerivativeD₃ Kᵢ (nM)D₂/D₃ Selectivity5-HT₁A Kᵢ (nM)
7b·HCl15.21.319.8
D-2640.10159220
Ropinirole2.412>10,000
Data from

Comparative Analysis with Structural Analogs

Table 3: Piperazine Derivatives Comparison

CompoundKey Feature5-HT₁A Kᵢ (nM)D₃ Kᵢ (nM)
1-(4-Methoxyphenyl)Methoxy substitution8.2450
1-(3-Chlorophenyl)Chlorine para-substitution12.489
1-([1,1'-Biphenyl]-2-yl)Biphenyl π-system19.815.2
Aripiprazole (Reference)Quinolinone core1.70.34
Data aggregated from

The biphenyl variant uniquely balances serotonergic and dopaminergic activities, making it superior for multifunctional CNS drug design.

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